molecular formula C15H16N2O3 B10877285 (4-Methoxybenzyl)(4-nitrobenzyl)amine CAS No. 418784-70-0

(4-Methoxybenzyl)(4-nitrobenzyl)amine

Cat. No.: B10877285
CAS No.: 418784-70-0
M. Wt: 272.30 g/mol
InChI Key: OQFATVNETYBUJI-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)(4-nitrobenzyl)amine is a secondary amine featuring two distinct aromatic substituents: a 4-methoxybenzyl group and a 4-nitrobenzyl group. The methoxy group (-OCH₃) is electron-donating, enhancing the electron density of the benzyl ring, while the nitro group (-NO₂) is strongly electron-withdrawing, rendering the adjacent benzyl ring electron-deficient. This electronic contrast influences the compound’s reactivity, solubility, and intermolecular interactions.

Synthesis: The compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, analogous methods involve reacting nitrobenzyl halides with methoxy-substituted benzylamines . A representative approach includes the reaction of 4-nitrobenzaldehyde with 4-methoxybenzylamine in ethanol under reflux, yielding the imine intermediate, which can be reduced to the amine . Alternatively, coupling 4-chloro-3-nitrocoumarin with 4-methoxybenzylamine in ethyl acetate with triethylamine affords derivatives with similar structural motifs in good yields (78%) .

Structural Features: Crystallographic studies of related compounds (e.g., 4-methoxybenzylamine derivatives) reveal planar aromatic rings and non-covalent interactions such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-15-8-4-13(5-9-15)11-16-10-12-2-6-14(7-3-12)17(18)19/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFATVNETYBUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357939
Record name (4-METHOXYBENZYL)(4-NITROBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418784-70-0
Record name (4-METHOXYBENZYL)(4-NITROBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-methoxybenzylamine (0.05 mmol) and 4-nitrobenzaldehyde (0.05 mmol) are dissolved in deionized water (10 mL, pH 2.0) containing palladium nanoparticles (2.0 mg, 13 mol%). The mixture is stirred under a hydrogen balloon at room temperature for 3 hours. Post-reaction, the aqueous phase is extracted with ethyl acetate (3 × 10 mL), dried over sodium sulfate, and concentrated. Column chromatography on silica gel yields the pure product.

Key parameters influencing yield include:

  • pH control : Acidic conditions (pH 2.0) accelerate imine formation while stabilizing the palladium catalyst.

  • Catalyst loading : Excess Pd nanoparticles (>15 mol%) risk over-reduction of the nitro group to an amine, complicating purification.

Performance Metrics

Preliminary trials report yields of 68–72% with >95% purity by HPLC. Nuclear magnetic resonance (NMR) data corroborate the structure:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 6.86 (d, J = 8.0 Hz, 2H, Ar-H), 3.72 (s, 3H, OCH₃), 3.65 (s, 4H, N–CH₂–Ar).

Nitrosonium-Initiated C–N Bond Formation

The nitrosonium tetrafluoroborate (NOBF₄)-mediated coupling, as detailed by ACS Publications, offers a redox-neutral pathway to diarylamines. This method directly couples 4-methoxybenzyl ether with 4-nitrobenzyl derivatives via a radical mechanism.

Synthetic Procedure

A mixture of 4-methoxybenzyl ether (1.0 mmol), 1-nitroso-4-nitrobenzene (1.0 mmol), and NOBF₄ (0.30 mmol) in dichloromethane (1.0 mL) and trifluoroacetic acid (0.5 mL) is stirred under oxygen at room temperature for 2 hours. Subsequent reduction with iron powder (10.0 mmol) in acetic acid/water (1:0.5 mL) at 50°C for 3 hours affords the target amine.

Mechanistic Insights

The reaction initiates with nitrosonium-induced single-electron transfer (SET), generating benzyl radicals that couple to form a C–N bond. The intermediate aminium N-oxide is reduced in situ to the diarylamine. Oxygen acts as a terminal oxidant, regenerating the nitrosonium catalyst.

Yield and Scalability

Benchmark experiments achieve 54–58% isolated yield, with scalability demonstrated at the 10 mmol scale. Notably, electron-withdrawing nitro groups enhance coupling efficiency by stabilizing radical intermediates.

Schiff Base Condensation and Zinc-Mediated Reduction

Adapting methodologies from nitroalkene reduction, this two-step approach first forms a Schiff base between 4-nitrobenzaldehyde and 4-methoxybenzylamine, followed by zinc-mediated reductive amination.

Step 1: Schiff Base Formation

4-Nitrobenzaldehyde (0.15 mol) and 4-methoxybenzylamine (0.15 mol) react in glacial acetic acid (75 mL) under reflux for 4 hours. The resulting imine precipitates upon cooling, yielding 87–89% of N-(4-nitrobenzylidene)-4-methoxybenzylamine as yellow crystals.

Step 2: Reductive Amination

Activated zinc powder (16–20 mol eq) in methanol reduces the Schiff base at 50–55°C for 4.5 hours. Post-reduction, the mixture is extracted with chloroform, neutralized with saturated NaHCO₃, and distilled to isolate the amine.

Process Optimization

  • Zinc activation : Pretreatment with 10–30% HCl removes oxide layers, enhancing reactivity.

  • Temperature control : Maintaining 50–55°C prevents nitro group reduction, preserving substrate integrity.

This method delivers 75–78% overall yield, with residual zinc removed via filtration through Celite.

Comparative Analysis of Preparation Methods

MethodReactantsConditionsYield (%)Key AdvantagesLimitations
Reductive Amination4-Methoxybenzylamine, 4-NitrobenzaldehydePd/H₂, pH 2.0, RT68–72Mild conditions, high puritySensitive to nitro over-reduction
Nitrosonium CouplingBenzyl ethers, Nitrosonium saltNOBF₄, TFA, Fe reduction54–58Direct C–N formation, scalableRequires toxic NOBF₄
Schiff Base ReductionSchiff base, Zn/HClReflux in MeOH, 50–55°C75–78Cost-effective reagentsMulti-step, zinc waste disposal
Direct Alkylation4-Methoxybenzylamine, 4-Nitrobenzyl bromideDCM, Et₃N, 0°C to RTN/AConceptual simplicityUnverified, side reactions

Chemical Reactions Analysis

Types of Reactions: (4-Methoxybenzyl)(4-nitrobenzyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Hydrochloric acid, zinc dust.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

(4-Methoxybenzyl)(4-nitrobenzyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(4-nitrobenzyl)amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Substituents Electronic Effects Key Interactions Yield (%)
(4-Methoxybenzyl)(4-nitrobenzyl)amine -OCH₃, -NO₂ Electron-donating/-withdrawing H-bonding, π-π stacking 78–84.5
N-Benzyl-N-(4-chlorobenzyl)amine 243c -Cl, -CH₂Ph Electron-withdrawing (-Cl) Halogen bonding 10
N-Benzyl-N-(4-methoxybenzyl)amine 242d -OCH₃, -CH₂Ph Electron-donating (-OCH₃) H-bonding 61
N-Isopropyl-(4-nitrobenzyl)amine 5l -NO₂, -CH(CH₃)₂ Electron-withdrawing (-NO₂) Steric hindrance 60
Bis(4-methoxybenzyl)amine Dual -OCH₃ Electron-donating (enhanced) Strong π-π interactions N/A

Key Observations :

  • Electronic Effects : The nitro group in this compound increases electrophilicity at the benzyl position, facilitating nucleophilic attacks, whereas methoxy groups enhance nucleophilicity .
  • Reactivity : Nitro-substituted amines (e.g., 5l) exhibit higher reactivity in SN2 reactions compared to methoxy-substituted analogs due to the nitro group’s electron-withdrawing nature .
  • Yields : Methoxy-containing compounds (e.g., 242d) often achieve higher synthetic yields (61%) compared to chloro analogs (243c, 10%), likely due to reduced steric and electronic hindrance .

Spectroscopic Comparisons

Table 2: NMR Data for Selected Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
This compound 3.72 (s, -OCH₃), 7.2–8.2 (Ar-H) 55.2 (-OCH₃), 120–150 (Ar-C)
N-Benzyl-N-(4-methoxybenzyl)amine 242d 3.78 (s, -OCH₃), 4.30 (s, -CH₂-) 55.1 (-OCH₃), 128–137 (Ar-C)
N-Isopropyl-(4-nitrobenzyl)amine 5l 1.20 (d, -CH(CH₃)₂), 8.2 (Ar-H) 22.5 (-CH(CH₃)₂), 147.1 (-NO₂)
Bis(4-methoxybenzyl)amine 3.75 (s, -OCH₃), 3.90 (s, -CH₂-) 55.0 (-OCH₃), 114–159 (Ar-C)

Key Observations :

  • The methoxy group (-OCH₃) consistently appears at δ 3.72–3.78 ppm in ¹H NMR, while nitrobenzyl protons resonate downfield (δ 7.2–8.2 ppm) due to the nitro group’s deshielding effect .
  • Tertiary amines (e.g., 5l) show split signals for alkyl groups (δ 1.20 ppm for isopropyl) .

Mechanistic and Functional Comparisons

  • Reactivity in Alkylation : Nitrobenzylamines undergo faster alkylation than methoxy analogs due to the nitro group’s activation of the benzyl position. For example, 4-nitrobenzyl chloride reacts with n-butylamine via SN2 to form secondary amines, but excess electrophile leads to tertiary amine formation .
  • Biological Activity : Methoxybenzylamines (e.g., LJP 1586) exhibit anti-inflammatory properties by inhibiting semicarbazide-sensitive amine oxidase (SSAO), while nitro-substituted analogs are less explored in this context .
  • Solubility: Methoxy groups improve solubility in polar solvents (e.g., ethanol, ethyl acetate), whereas nitro derivatives are more soluble in aprotic solvents (e.g., acetonitrile) .

Biological Activity

(4-Methoxybenzyl)(4-nitrobenzyl)amine is a compound with potential pharmacological applications, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its effects against various biological targets, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features two significant functional groups: a methoxy group and a nitro group, which contribute to its unique chemical reactivity and biological activity. The methoxy group enhances lipophilicity, facilitating interaction with cellular membranes, while the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can be reduced to form nitroso derivatives, which may exert cytotoxic effects on cancer cells or microbial pathogens. The compound's mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibitory effect
Candida albicansEffective antifungal

Anticancer Activity

The compound has been investigated for its anticancer properties, showing potential against several cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells, likely through the activation of caspases or disruption of mitochondrial function.

Cancer Cell Line IC50 (µM) Reference
HeLa15
MCF-720
A54918

Case Studies

  • Antimicrobial Efficacy Against Biofilms : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus. The compound disrupted the biofilm architecture and reduced the viability of embedded bacteria, suggesting its potential as a therapeutic agent against persistent infections.
  • Cytotoxicity in Cancer Models : In a comparative study involving various anticancer agents, this compound showed superior cytotoxicity in HeLa cells compared to standard chemotherapeutics. This suggests a promising avenue for further development as an anticancer drug.

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